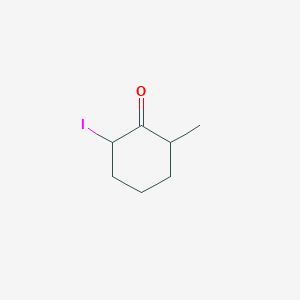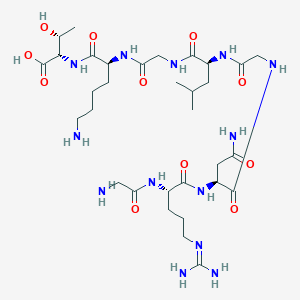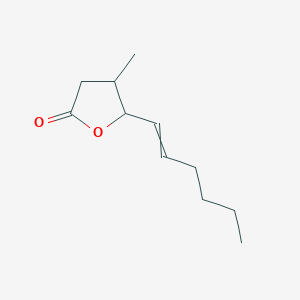
5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a hex-1-en-1-yl group attached to the 5th position and a methyl group attached to the 4th position of the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-yl alcohol with 4-methyloxolan-2-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The hex-1-en-1-yl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated oxolane derivatives.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hex-1-en-1-yl acetate: Similar in structure but with an acetate group instead of the oxolane ring.
Hex-1-en-1-yl alcohol: Lacks the oxolane ring and has a hydroxyl group instead.
4-Methyloxolan-2-one: Similar oxolane ring structure but without the hex-1-en-1-yl group.
Uniqueness
5-(Hex-1-EN-1-YL)-4-methyloxolan-2-one is unique due to the presence of both the hex-1-en-1-yl group and the oxolane ring, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
188442-41-3 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-hex-1-enyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
BYIRFTDMZHFGOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC1C(CC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
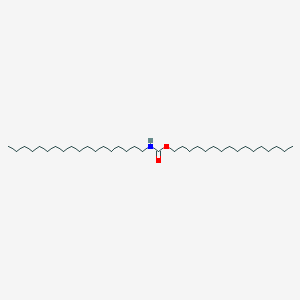

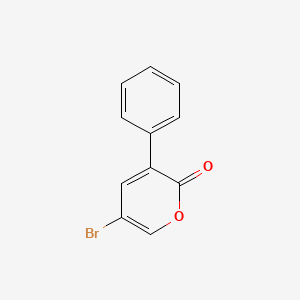
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
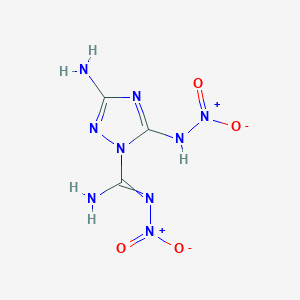
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)
